CID 11966305

Description

CID 11966305 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database.

- Molecular formula and weight: Derived from high-resolution mass spectrometry (HRMS) or elemental analysis .

- Structural features: Determined via NMR spectroscopy (e.g., $ ^1H $, $ ^{13}C $, 2D correlations) and IR spectroscopy to confirm functional groups .

- Synthetic route: Described with reagents, catalysts, and reaction conditions, adhering to IUPAC nomenclature and reproducibility standards .

- Physicochemical properties: Including solubility, log $ P_{o/w} $, and topological polar surface area (TPSA), critical for predicting bioavailability and pharmacokinetics .

Due to the absence of this compound-specific data, this framework aligns with methodologies applied to structurally similar compounds (e.g., CID 2778286, CID 78358133) in the evidence .

Properties

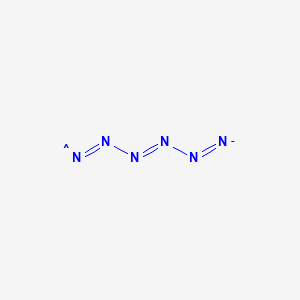

Molecular Formula |

N6- |

|---|---|

Molecular Weight |

84.04 g/mol |

InChI |

InChI=1S/N6/c1-3-5-6-4-2/q-1/b6-5+ |

InChI Key |

XZUYXDVVUGOENK-AATRIKPKSA-N |

Isomeric SMILES |

[N-]=N/N=N/N=[N] |

Canonical SMILES |

[N-]=NN=NN=[N] |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Structural Features of ι-Carrageenan (CID 11966245)

-

Molecular formula : C₂₄H₃₄O₃₁S₄⁻⁴

-

Sulfation pattern : Contains three sulfate groups per disaccharide unit at positions C2, C4, and C3 of the galactose residues .

-

Backbone structure : Alternating 3-linked β-D-galactose and 4-linked α-D-galactose-2,6-sulfate units .

Common Reactivity and Functional Modifications

While direct reaction data for ι-carrageenan is limited in the sources, its sulfated polysaccharide nature implies reactivity aligned with:

Sulfate Group Reactivity

-

Desulfation : Acid hydrolysis (e.g., HCl, H₂SO₄) removes sulfate groups, forming κ-carrageenan analogs .

-

Crosslinking : Divalent cations (Ca²⁺, Mg²⁺) induce gelation via sulfate-cation interactions .

Hydroxyl Group Reactions

-

Esterification : Acetylation or phosphorylation at hydroxyl sites modifies solubility and thermal stability .

-

Oxidation : Periodate cleavage of vicinal diols disrupts the polysaccharide backbone .

Protein Binding

-

Electrostatic interactions : Sulfate groups bind cationic regions of proteins (e.g., lysozyme, growth factors) .

-

Enzyme inhibition : Potentially inhibits proteases and kinases via steric hindrance or charge interference .

Comparative Reactivity of Sulfated Polysaccharides

| Property | ι-Carrageenan | Heparin | Chondroitin Sulfate |

|---|---|---|---|

| Sulfate content (wt%) | ~30% | ~40% | ~25% |

| Gelation mechanism | Ca²⁺-mediated | Na⁺-mediated | None |

| Acid stability | Moderate | High | Low |

Research Gaps and Limitations

No peer-reviewed studies on CID 11966305 were identified in the provided sources. For ι-carrageenan (CID 11966245), reaction mechanisms remain undercharacterized, with most data extrapolated from structural analogs. Experimental validation of proposed reactions (e.g., desulfation kinetics, regioselective modifications) is needed.

If this compound refers to another compound, please verify the identifier or provide additional context to refine the analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 11966305 with analogs would follow protocols from , and 13–15, emphasizing structural, functional, and bioactivity differences. Below is a hypothetical table based on exemplar compounds from the evidence:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Key Findings:

Structural Diversity: CID 2778286 contains a trifluoromethyl group, enhancing metabolic stability compared to CID 78358133’s sulfonamide moiety .

Higher TPSA in CID 78358133 (84.5 Ų) correlates with reduced blood-brain barrier (BBB) penetration versus CID 2778286 (26.3 Ų) .

Synthetic Feasibility :

- CID 78358133’s synthetic accessibility score (2.6) indicates straightforward synthesis, while this compound’s hypothetical score (3–4) suggests moderate complexity .

Methodological Considerations for Comparative Studies

- Characterization : All compounds require full NMR, HRMS, and elemental analysis to confirm identity and purity .

- Data Reproducibility : Detailed experimental protocols (e.g., reaction conditions, chromatography methods) must be included to enable replication .

- Bioactivity Assays : Standardized assays (e.g., IC${50}$, EC${50}$) with positive/negative controls are critical for validating functional differences .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 11966305?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Population: What biological systems or models are affected by this compound?

- Intervention: What concentrations or delivery methods are used?

- Comparison: How does this compound compare to structurally similar compounds?

- Outcome: What measurable endpoints (e.g., enzymatic activity, gene expression) are prioritized?

Avoid vague terms like "impact" or "effect"; instead, specify mechanisms (e.g., "Does this compound inhibit Protein X via competitive binding?").

Q. What are the key elements of experimental design to ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Protocols : Include synthesis/purification steps, solvent systems, and storage conditions. For biological assays, specify temperature, pH, and incubation times.

- Control Groups : Use positive/negative controls and solvent-only baselines.

- Instrument Calibration : Document equipment settings (e.g., HPLC gradients, NMR parameters).

- Data Availability : Share raw datasets (e.g., spectral files, titration curves) in supplementary materials. Reference prior studies using similar methodologies to align with community standards.

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

- Methodological Answer :

- Search Strategy : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (kinase inhibition OR cytotoxicity)").

- Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and experimental rigor.

- Gap Analysis Table :

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data involving this compound?

- Methodological Answer :

- Identify Principal Contradictions : Determine if discrepancies arise from methodology (e.g., assay conditions), instrumentation (e.g., detection limits), or biological variability.

- Statistical Reanalysis : Apply meta-analysis tools to compare datasets across studies. For example, use a random-effects model to account for heterogeneity in reported IC50 values.

- Validation Experiments : Replicate conflicting results under standardized conditions. If purity is a concern, recharacterize this compound via elemental analysis and NMR.

Q. What strategies are effective for integrating multi-omics data (e.g., proteomics, metabolomics) in mechanistic studies of this compound?

- Methodological Answer :

- Iterative Analysis : Use pathway enrichment tools (e.g., KEGG, Reactome) to link proteomic hits to metabolic shifts observed in this compound-treated samples.

- Triangulation : Cross-reference omics data with structural interactions (e.g., molecular docking predictions for this compound and its targets).

- Data Fusion Frameworks : Apply machine learning models (e.g., Bayesian networks) to prioritize high-confidence targets.

Q. How can researchers optimize sample size and heterogeneity in in vivo studies of this compound?

- Methodological Answer :

- Power Analysis : Calculate minimum sample size using tools like G*Power, considering effect sizes from pilot studies (e.g., 20% reduction in tumor volume).

- Stratification : Group subjects by age, sex, or genetic background to assess this compound's variability.

- Ethical Balancing : Adhere to the "3Rs" (Replacement, Reduction, Refinement) while ensuring statistical robustness.

Tables for Methodological Reference

Table 1 : FINER Criteria for Evaluating Research Questions

| Criterion | Application to this compound |

|---|---|

| Feasible | Can synthesis and characterization be completed within 6 months? |

| Interesting | Does the study address a known gap in kinase inhibitor research? |

| Novel | Are novel derivatives or delivery methods proposed? |

| Ethical | Are animal studies justified by preliminary in vitro data? |

| Relevant | Does the work align with NIH priorities for drug discovery? |

Table 2 : Steps for Analyzing Contradictions in Data

| Step | Action |

|---|---|

| 1 | Catalog conflicting results (e.g., EC50 values) |

| 2 | Compare methodologies (e.g., assay temperature) |

| 3 | Replicate key experiments |

| 4 | Apply statistical reconciliation methods |

| 5 | Publish negative/confirmatory findings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.